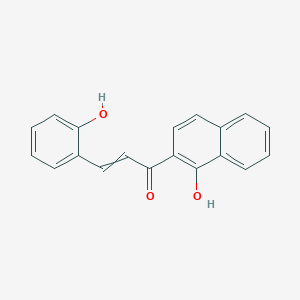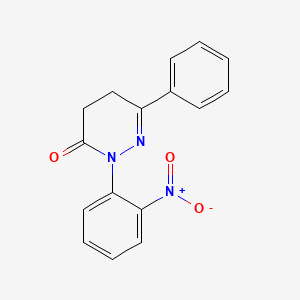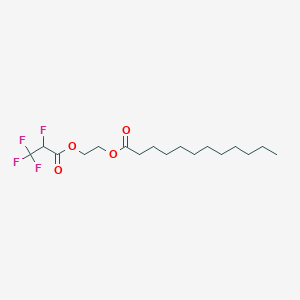
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple triple bonds (triynes) and a double bond (ene) within its molecular framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide typically involves multi-step organic reactions. One common approach is the coupling of a suitable alkyne precursor with an amide derivative under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the triple bonds. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide exerts its effects involves its ability to interact with various molecular targets. The triple bonds in its structure can participate in reactions with nucleophiles or electrophiles, leading to the formation of new bonds and compounds. The compound’s reactivity is influenced by the presence of the double bond and the amide group, which can stabilize intermediates and transition states during reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methylbutyl)dec-2-ene-4,6,8-triyneamide: Similar structure but with different functional groups.
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynecarboxamide: Contains a carboxamide group instead of an amide group.
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynecarboxylate: Contains a carboxylate group instead of an amide group.
Uniqueness
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide is unique due to its specific combination of triple bonds, double bond, and amide group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
113235-91-9 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N-(3-methylbutyl)dec-2-en-4,6,8-triynamide |
InChI |
InChI=1S/C15H17NO/c1-4-5-6-7-8-9-10-11-15(17)16-13-12-14(2)3/h10-11,14H,12-13H2,1-3H3,(H,16,17) |
Clave InChI |
DDEHDGUBBJGQDA-UHFFFAOYSA-N |
SMILES canónico |
CC#CC#CC#CC=CC(=O)NCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

methanone](/img/structure/B14318293.png)


![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)

![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)



